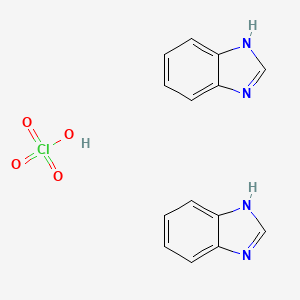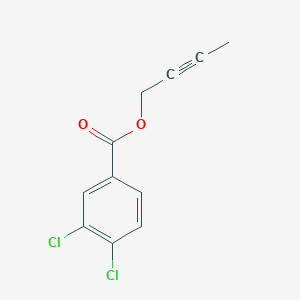
But-2-yn-1-yl 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yn-1-yl 3,4-dichlorobenzoate is an organic compound with the molecular formula C11H8Cl2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 3 and 4 positions, and the carboxyl group is esterified with but-2-yn-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with but-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
But-2-yn-1-yl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
But-2-yn-1-yl 3,4-dichlorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of But-2-yn-1-yl 3,4-dichlorobenzoate involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ester and chlorine groups can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
But-2-yn-1-yl benzoate: Lacks the chlorine substituents on the benzene ring.
But-2-yn-1-yl 2,4-dichlorobenzoate: Has chlorine atoms at different positions on the benzene ring.
But-2-yn-1-yl 3,5-dichlorobenzoate: Has chlorine atoms at different positions on the benzene ring.
Uniqueness
But-2-yn-1-yl 3,4-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61898-69-9 |
|---|---|
Molecular Formula |
C11H8Cl2O2 |
Molecular Weight |
243.08 g/mol |
IUPAC Name |
but-2-ynyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C11H8Cl2O2/c1-2-3-6-15-11(14)8-4-5-9(12)10(13)7-8/h4-5,7H,6H2,1H3 |
InChI Key |
XJXYZQCFWZMKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


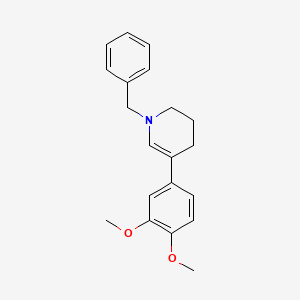

![2-{[(4-Bromophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14542580.png)

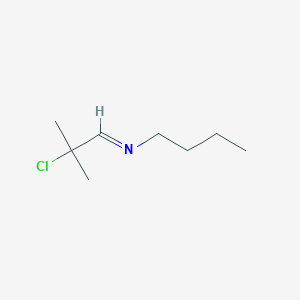
![1-[3-(1-Methylcyclohexyl)-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14542613.png)
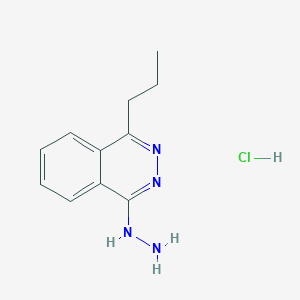
![2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14542626.png)
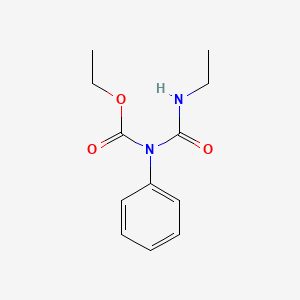
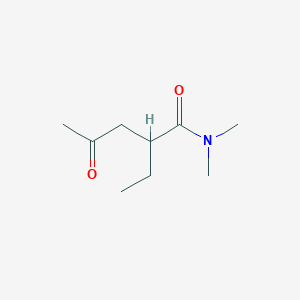
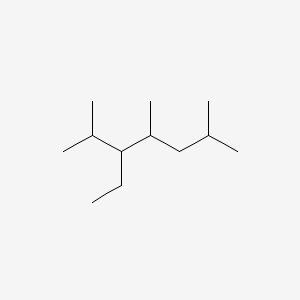
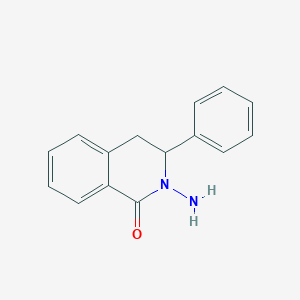
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
